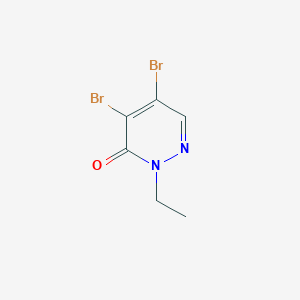
4,5-Dibromo-2-ethylpyridazin-3(2H)-one
Descripción
4,5-Dibromo-2-ethylpyridazin-3(2H)-one is a halogenated pyridazinone derivative characterized by bromine atoms at the 4- and 5-positions and an ethyl group at the 2-position of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. This compound is of interest due to its structural similarity to bioactive pyridazinones, which exhibit diverse pharmacological properties such as anti-inflammatory, anti-cancer, and photosynthetic inhibition activities .
Propiedades
Número CAS |
103977-71-5 |
|---|---|
Fórmula molecular |
C6H6Br2N2O |
Peso molecular |
281.93 g/mol |
Nombre IUPAC |
4,5-dibromo-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C6H6Br2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 |
Clave InChI |
FNNFIPZTBUKDAE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C(C=N1)Br)Br |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one typically involves the bromination of 2-ethylpyridazinone. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4,5-Dibromo-2-ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,5-Dibromo-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridazinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Structural and Substituent Effects
Pyridazinone derivatives differ primarily in their substituents, which influence electronic, steric, and solubility properties. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations :
- Alkyl/Aryl Groups : The ethyl group (C₂H₅) balances lipophilicity and steric effects, whereas phenyl (C₆H₅) introduces significant aromaticity and rigidity .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Notes:
- The ethyl derivative’s solubility is inferred to be lower than methyl analogs due to increased hydrophobicity but higher than phenyl derivatives due to reduced steric bulk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


